molecular formula C9H11BrO B13060430 2-Bromo-1-(3-methylphenyl)ethan-1-OL

2-Bromo-1-(3-methylphenyl)ethan-1-OL

Cat. No.: B13060430
M. Wt: 215.09 g/mol
InChI Key: UNFJBWYIBIOIEH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylphenyl)ethan-1-OL is a brominated secondary alcohol featuring a 3-methylphenyl substituent. The compound’s structure combines a reactive bromine atom and a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for constructing chiral centers or heterocycles . Its 3-methylphenyl group introduces steric and electronic effects distinct from para-substituted analogs, influencing reactivity and selectivity in downstream reactions .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

UNFJBWYIBIOIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the bromination of 1-(3-methylphenyl)ethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(3-methylphenyl)ethanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: 1-(3-methylphenyl)ethanol.

    Oxidation: 3-Methylacetophenone.

    Reduction: 1-(3-methylphenyl)ethanol.

Scientific Research Applications

2-Bromo-1-(3-methylphenyl)ethan-1-OL has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylphenyl)ethan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Bromo-1-(3-methylphenyl)ethan-1-OL with structurally related brominated ethanol derivatives:

Compound Name Substituent Position/Group Key Properties/Applications Synthesis Method (Yield, ee)
2-Bromo-1-(4'-bromophenyl)ethan-1-OL 4'-Br High enantiomeric excess (99% ee) via microbial reduction Microbial (R. rubra) (>99% conversion, 99% ee)
2-Bromo-1-(4'-methoxyphenyl)ethan-1-OL 4'-OCH₃ 96% ee via microbial reduction; used in chiral synthesis Microbial (R. rubra) (93% ee initially, 96% ee after 1 day)
2-Bromo-1-(2'-methoxyphenyl)ethan-1-OL 2'-OCH₃ 86% ee via chiral boron-mediated reduction Chemical (LiBH₄ modified, 99% conversion)
2-Bromo-1-(4-(hydroxymethyl)phenyl)ethan-1-OL 4-CH₂OH Intermediate for oxazoline compounds Bromination of olefin with NBS (yield unspecified)
This compound 3-CH₃ Expected lower polarity vs. para-substituted analogs; meta-substituent may reduce steric hindrance Inferred: Bromination of 3-methylacetophenone followed by reduction

Key Observations :

  • Substituent Position: Para-substituted derivatives (e.g., 4'-Br, 4'-OCH₃) exhibit higher enantiomeric excess in microbial reductions compared to ortho- or meta-substituted analogs .
  • Synthesis Efficiency: Microbial methods (e.g., Rhodotorula rubra) consistently achieve >99% conversion and >95% ee for para-substituted bromoethanols, outperforming chemical methods like chiral boron-mediated reductions (e.g., 46–94% ee) .
Enantiomeric Control

Microbial reduction (e.g., R. rubra) is superior for producing high-ee bromoethanols, as seen in 4'-Br and 4'-OCH₃ derivatives (>99% ee) . In contrast, chemical methods often require costly chiral catalysts (e.g., ruthenium complexes) and yield lower stereoselectivity. For example, 2-Bromo-1-(4'-methoxyphenyl)ethan-1-OL synthesized via chiral ruthenium catalysts achieved only 82% conversion and 98% ee , whereas microbial routes achieved near-perfect enantiopurity.

Reactivity and Stability
  • Bromine Reactivity: The bromine atom in 2-bromoethanols is susceptible to nucleophilic substitution (e.g., in SN₂ reactions) or elimination under basic conditions. Substituents like methoxy groups (electron-donating) may stabilize intermediates, whereas methyl groups (weakly electron-donating) offer less stabilization .
  • Hydroxyl Group : The hydroxyl group enhances solubility in polar solvents compared to ketone analogs (e.g., 2-bromo-1-(3-methylphenyl)propan-1-one in ), which are more lipophilic and toxic .

Biological Activity

2-Bromo-1-(3-methylphenyl)ethan-1-OL, a brominated phenolic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrOC_9H_{11}BrO. The compound features a bromine atom, which influences its reactivity and biological interactions. The hydroxyl group enhances solubility in biological systems, potentially increasing bioavailability.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC9H11BrOBromine substituent; potential antibacterial activity.
2-Iodo-1-(3-methylphenyl)ethan-1-OLC9H11IOIodine substituent; exhibits unique pharmacological properties.
2-Chloro-1-(3-methylphenyl)ethan-1-OLC9H11ClOChlorine substituent; different reactivity due to lower polarizability.

Antibacterial Activity

Research indicates that halogenated compounds often exhibit significant antibacterial properties. For instance, studies have shown that similar brominated compounds can effectively inhibit the growth of various pathogenic bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various monomeric alkaloids, compounds with halogen substitutions displayed notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.00390.0039 to 0.025mg/mL0.025\,mg/mL, demonstrating strong efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity. Similar compounds have demonstrated effectiveness against fungi like Candida albicans.

Research Findings

A study on various halogenated derivatives found that certain compounds exhibited antifungal activity with MIC values ranging from 16.6916.69 to 78.23μM78.23\,\mu M against C. albicans . The presence of the hydroxyl group in these compounds is believed to enhance their interaction with fungal cell membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The bromine atom may interact with enzyme active sites, altering their function.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Membrane Disruption : The hydrophobic nature of the compound could disrupt microbial cell membranes, leading to cell lysis.
MechanismDescription
Enzyme InhibitionAlters enzyme function by binding to active sites.
Receptor ModulationInteracts with receptors affecting signal transduction.
Membrane DisruptionDisrupts microbial membranes leading to cell death.

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